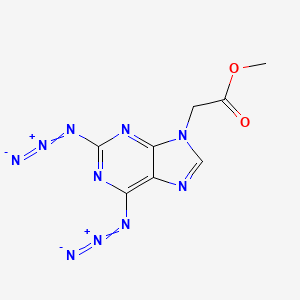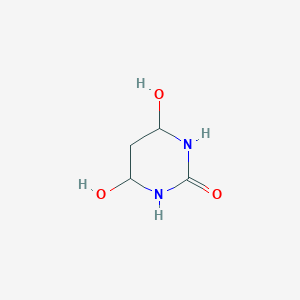![molecular formula C11H24O3Si B12554064 Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane CAS No. 144663-76-3](/img/structure/B12554064.png)
Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane is a silicon-based organic compound with the molecular formula C12H26O3Si. It is a colorless to almost colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable component in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane can be synthesized through a silanization reaction. One common method involves the reaction of cyclohexylmagnesium bromide with dimethoxymethylsilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale silanization processes. These processes utilize high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction is carried out in specialized reactors equipped with temperature and pressure control systems to optimize the reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve the use of strong nucleophiles like Grignard reagents or organolithium compounds. These reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is used in the modification of biomolecules for improved stability and functionality. It is also employed in the development of biocompatible materials.
Medicine: Research into drug delivery systems often utilizes this compound for its ability to form stable and functionalized surfaces.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mécanisme D'action
The mechanism by which cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds, which contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl(dimethoxy)methylsilane: Similar in structure but with a methyl group instead of the propan-2-yl group.
Cyclohexylmethyldimethoxysilane: Another similar compound with a different alkyl group attached to the silicon atom.
Uniqueness
Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties.
Propriétés
Numéro CAS |
144663-76-3 |
|---|---|
Formule moléculaire |
C11H24O3Si |
Poids moléculaire |
232.39 g/mol |
Nom IUPAC |
cyclohexyl-dimethoxy-propan-2-yloxysilane |
InChI |
InChI=1S/C11H24O3Si/c1-10(2)14-15(12-3,13-4)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3 |
Clé InChI |
RFJPONRBIBAQOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C1CCCCC1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid](/img/structure/B12553985.png)
![Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-](/img/structure/B12553994.png)
![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N'-phenylthiourea](/img/structure/B12554001.png)
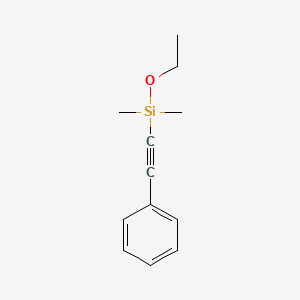
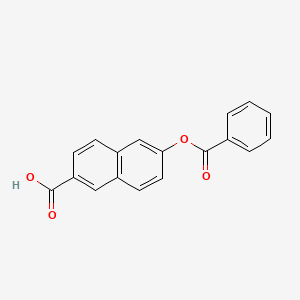
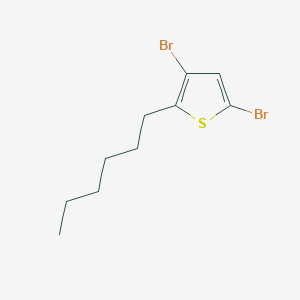
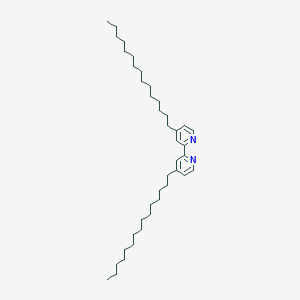
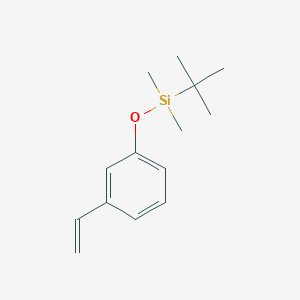
![2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B12554024.png)
![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)
